![molecular formula C20H24N4O3S B11175486 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175486.png)
9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with various functional groups such as ethoxy, hydroxy, methylsulfanyl, and dimethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Quinazoline Ring: The quinazoline ring can be constructed by the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization.
Introduction of Functional Groups: The ethoxy, hydroxy, methylsulfanyl, and dimethyl groups can be introduced through various substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step. Scale-up processes may also involve continuous flow reactors and other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding ketones or sulfoxides.
Reduction: The triazole and quinazoline rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution of the ethoxy group can lead to the formation of various ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may exhibit potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine
In medicine, this compound may be investigated for its potential use in drug development. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for further study.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart specific characteristics to these materials, making them suitable for various applications.
Mechanism of Action
The mechanism of action of 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions may lead to the modulation of specific biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- This compound
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures. This unique combination imparts specific chemical properties and potential biological activities that may not be present in other similar compounds.
Biological Activity
The compound 9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel heterocyclic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound belongs to the triazoloquinazolinone class and possesses a complex structure which contributes to its biological properties. Its molecular formula is C₁₈H₃₁N₃O₂S, and it contains functional groups that may influence its interaction with biological systems.
Anticancer Activity
Recent studies have shown that compounds similar to triazoloquinazolinones exhibit significant anticancer properties. For instance, a related study identified a new heterocyclic scaffold that inhibited Polo-like kinase 1 (Plk1), a target in various cancers. The compound's structural modifications were aimed at enhancing cell permeability and bioavailability of active species, which could be applicable to our compound as well .
Antimicrobial Properties
Phenolic compounds are known for their antimicrobial activities. The presence of the 4-hydroxyphenyl group in the compound may enhance its ability to disrupt microbial cell membranes. Research has indicated that phenolic derivatives can sensitize microbial membranes leading to increased permeability and reduced viability of bacteria . This suggests potential applications in treating bacterial infections.
Study 1: Inhibition of Cancer Cell Lines
A study investigating the effects of triazoloquinazolinones on various cancer cell lines demonstrated that these compounds can induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of apoptotic pathways. While specific data on our compound is limited, its structural similarity indicates it could exhibit similar effects.
Study 2: Antimicrobial Efficacy
In vitro studies on related compounds have shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated MIC (Minimum Inhibitory Concentration) values indicating bactericidal effects rather than bacteriostatic ones. This characteristic can be crucial for developing new antibiotics .
Research Findings Summary
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H24N4O3S/c1-5-27-15-8-11(6-7-13(15)25)17-16-12(9-20(2,3)10-14(16)26)21-18-22-19(28-4)23-24(17)18/h6-8,17,25H,5,9-10H2,1-4H3,(H,21,22,23) |
InChI Key |
OZMCQSAGIBCZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)SC)O |
Origin of Product |
United States |
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